molecular formula C18H14O5 B6421042 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid CAS No. 19360-59-9

2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid

Cat. No. B6421042
CAS RN: 19360-59-9
M. Wt: 310.3 g/mol
InChI Key: GIUJWNPOOTZOJL-UHFFFAOYSA-N
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Description

“2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the linear formula C18H14O4 . It has a molecular weight of 294.31 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of “2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid” can be represented by the linear formula C18H14O4 . The compound has a molecular weight of 294.31 .

Future Directions

The future directions for “2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid” could involve further exploration of its potential biological and pharmacological activities. Given the diverse activities of coumarins and related derivatives , this compound could be a valuable subject for future research in medicinal chemistry.

properties

IUPAC Name

2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-17(12-5-3-2-4-6-12)18(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUJWNPOOTZOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid

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